2-Phenyloxetane

Cationic Photopolymerization Photo-DSC Oxetane Monomers

2-Phenyloxetane (CAS 4436-23-1) is a four-membered cyclic ether (oxetane) bearing a phenyl substituent at the 2-position, with a molecular formula of C₉H₁₀O and a molecular weight of 134.18 g/mol. Oxetanes have emerged as privileged motifs in medicinal chemistry owing to their ability to function as bioisosteres for carbonyl and gem-dimethyl groups, imparting improved physicochemical properties to drug candidates, while in polymer science their high ring strain (~106–107 kJ/mol) drives efficient ring-opening polymerization.

Molecular Formula C9H10O
Molecular Weight 134.17 g/mol
Cat. No. B1633447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyloxetane
Molecular FormulaC9H10O
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESC1COC1C2=CC=CC=C2
InChIInChI=1S/C9H10O/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9H,6-7H2
InChIKeyCCHJOAVOTFFIMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyloxetane: A Key Oxetane Scaffold for MedChem and Polymer Chemistry Procurement


2-Phenyloxetane (CAS 4436-23-1) is a four-membered cyclic ether (oxetane) bearing a phenyl substituent at the 2-position, with a molecular formula of C₉H₁₀O and a molecular weight of 134.18 g/mol . Oxetanes have emerged as privileged motifs in medicinal chemistry owing to their ability to function as bioisosteres for carbonyl and gem-dimethyl groups, imparting improved physicochemical properties to drug candidates, while in polymer science their high ring strain (~106–107 kJ/mol) drives efficient ring-opening polymerization [1][2]. The 2-phenyl substitution distinguishes this scaffold from common 3,3-disubstituted oxetane building blocks and unsubstituted oxetane, endowing it with unique electronic, steric, and reactivity profiles that are critical for both synthetic methodology development and application-specific procurement decisions [3].

Why 2-Phenyloxetane Cannot Be Casually Swapped with Other Oxetane Monomers or Building Blocks


Oxetanes are not a monolithic compound class; substitution pattern profoundly dictates reactivity, stability, and biological profile. The 2-phenyloxetane scaffold differs fundamentally from the widely commercialized 3,3-disubstituted oxetanes (e.g., 3,3-dimethyloxetane, 3-ethyl-3-phenoxymethyloxetane/POX) in ring electronics and steric environment [1]. In cationic photopolymerization, the phenyl group at C-2 stabilizes the propagating oxonium intermediate via benzylic resonance, a mechanism unavailable to 3-substituted analogs, directly altering initiation kinetics [1]. In medicinal chemistry, the 2-aryl substitution generates a chiral center adjacent to the ring oxygen, offering stereochemically defined vectors for target engagement that achiral 3,3-disubstituted oxetanes cannot provide [2]. In ring-opening reactions, 2-phenyloxetane exhibits distinct regioselectivity compared to 2-alkyl or unsubstituted oxetanes, cleaving exclusively at the less-hindered C-O bond to yield primary alcohol derivatives, whereas 2-alkyl analogs may produce mixed regioisomers [3]. These differences are not incremental—they represent qualitative changes in synthetic utility that preclude simple interchangeability in both research and industrial workflows.

2-Phenyloxetane: Quantified Differentiation Evidence Against Closest Analogs for Scientific Selection


Enhanced Photopolymerization Reactivity: 2-Phenyloxetane Derivative MPO vs. 3-Ethyl-3-Phenoxymethyloxetane (POX)

In a direct head-to-head photo-DSC study, 2-(4-methoxyphenyl)-3,3-dimethyloxetane (MPO), a 2-aryl oxetane closely related to 2-phenyloxetane, exhibited faster initiation and higher overall reactivity compared with 3-ethyl-3-phenoxymethyloxetane (POX), a representative 3,3-disubstituted oxetane monomer with no substituent on the ring [1]. The enhanced reactivity of the 2-aryl oxetane was attributed to the stabilizing effect of the benzyl-type group on the cationic propagating intermediate, a mechanistic advantage unique to the 2-aryl substitution pattern [1]. Computational calculations corroborated the higher reactivity of MPO [1]. This is a Direct head-to-head comparison within the same study.

Cationic Photopolymerization Photo-DSC Oxetane Monomers

Exclusive Regioselectivity in Acid-Catalyzed Ring Opening: 2-Phenyloxetane vs. 2-Alkyl- and 3-Substituted Oxetanes

In a direct comparative study of acid-catalyzed ring opening, 2-phenyloxetane reacted with hydrogen chloride and acetyl chloride to give exclusively the primary alcohol (or primary acetate) product, resulting from cleavage at the less-substituted C-O bond [1]. This complete regioselectivity contrasts with the behavior of many 2-alkyl-substituted oxetanes that may produce mixtures of primary and secondary alcohol regioisomers, which complicates downstream purification. This is a cross-study comparable finding with class-level inference: the phenyl group directs ring opening to a single regioisomer, enabling cleaner synthetic routes.

Ring-Opening Regioselectivity Oxetane Reactivity Synthetic Intermediate

Physicochemical Property Balance: 2-Phenyloxetane LogP Differentiation vs. Unsubstituted Oxetane and 3,3-Dimethyloxetane

2-Phenyloxetane exhibits a computed LogP of 2.15, compared to 0.41 for unsubstituted oxetane (trimethylene oxide) and 1.04 for 3,3-dimethyloxetane [1][2][3]. This represents a LogP increase of +1.74 units over the parent oxetane and +1.11 units over the 3,3-dimethyl analog. For medicinal chemistry procurement, this lipophilicity window places 2-phenyloxetane in a range suitable for CNS drug candidates (typically LogP 1–4), whereas unsubstituted oxetane is too polar and 3,3-dimethyloxetane remains below the optimal CNS range. This is a cross-study comparable assessment using independently measured values from authoritative chemical databases.

Lipophilicity LogP Drug-like Properties Bioisostere Design

Polar Surface Area Parity with Enhanced Lipophilicity: 2-Phenyloxetane vs. 3-Ethyl-3-Phenoxymethyloxetane (POX)

2-Phenyloxetane maintains a low topological polar surface area (TPSA) of 9.23 Ų, identical to that of unsubstituted oxetane and 3,3-dimethyloxetane, and approximately half the PSA of 3-ethyl-3-phenoxymethyloxetane (POX, PSA = 18.46 Ų) [1][2]. Critically, 2-phenyloxetane achieves this low PSA while simultaneously delivering a LogP of 2.15, substantially higher than simpler oxetanes. POX, despite its phenoxymethyl group, has a LogP of 2.49 that is only marginally higher than 2-phenyloxetane, yet incurs a 2× PSA penalty that may compromise membrane permeability. This is a cross-study comparable finding using independently reported computed physicochemical parameters from authoritative databases.

PSA Permeability Drug Design Oxetane Building Blocks

Chemoselective Carbene Insertion: 2-Phenyloxetane vs. 2-Phenyloxirane in Ylide-Mediated Ring Expansion

In a direct comparative reactivity study, 2-phenyloxetane reacted with carbethoxycarbene (generated from ethyl diazoacetate) to selectively produce a mixture of cis and trans isomers of 2-carbethoxy-3-phenyltetrahydrofuran in 72–80% yield [1]. By contrast, the analogous three-membered ring compound 2-phenyloxirane (styrene oxide) gave a complex product mixture under identical conditions, indicating poor chemoselectivity [1]. This higher selectivity of 2-phenyloxetane is mechanistically attributed to the reduced ring strain of the four-membered oxetane (vs. oxirane) enabling more controlled ylide formation and subsequent rearrangement. This is a direct head-to-head comparison within the same study.

Carbene Chemistry Tetrahydrofuran Synthesis Chemoselectivity Ring Expansion

Flow Microreactor Lithiation at Elevated Temperature: 2-Phenyloxetane Access via Unstable 2-Lithiated Intermediate vs. Traditional Batch Limitations

2-Phenyloxetan-2-yl lithium (generated from 2-phenyloxetane) is a highly unstable organolithium intermediate that decomposes rapidly under standard batch conditions, requiring cryogenic temperatures of –78 °C for trapping [1]. Using a flow microreactor system, this intermediate was successfully generated and reacted with various electrophiles at –40 °C with a residence time of only 12.5 seconds, affording 2,2-disubstituted-2-phenyloxetanes in moderate to good yields—conditions that are impracticable in batch mode [1]. This represents a class-level inference: 2-aryl oxetanes uniquely benefit from flow microreactor technology due to the configurational instability of their 2-lithiated derivatives, a limitation not shared by 3,3-disubstituted oxetanes that lack acidic protons adjacent to the ring oxygen.

Flow Chemistry Organolithium Flow Microreactor Process Intensification

Application Scenarios Where 2-Phenyloxetane's Quantified Differentiation Drives Selection Over Analogs


UV-Curable Coatings and 3D Printing Resins Requiring Accelerated Cure Kinetics

In cationic UV-curable formulations, the slower initiation of conventional 3,3-disubstituted oxetane monomers like POX creates a productivity bottleneck. The 2-aryl oxetane scaffold, as demonstrated for MPO (a 2-phenyloxetane derivative), exhibits faster photoinitiation and higher overall reactivity than POX in photo-DSC studies, and can function as a reactive accelerator in copolymerizations with other oxetane monomers . Formulators procuring 2-phenyloxetane or its derivatives for UV-curable coatings, digital printing inks, or stereolithography resins can achieve reduced tack-free time and higher line speeds compared to formulations relying exclusively on 3-substituted oxetanes. This acceleration is mechanistically grounded in benzylic stabilization of the propagating oxonium ion, a feature unique to the 2-aryl substitution pattern .

Medicinal Chemistry Lead Optimization Targeting CNS Penetration with Favorable Permeability

When designing CNS-penetrant drug candidates, medicinal chemists require building blocks that balance adequate lipophilicity (LogP ~2–4) for blood-brain barrier penetration with low polar surface area (PSA < 20 Ų) for passive transcellular permeability. 2-Phenyloxetane delivers a LogP of 2.15 and PSA of 9.23 Ų , a combination that neither unsubstituted oxetane (LogP 0.41, PSA 9.23 Ų) nor 3,3-dimethyloxetane (LogP 1.04, PSA ~9.2 Ų) can achieve. Furthermore, compared with 3-ethyl-3-phenoxymethyloxetane (POX, PSA 18.46 Ų) , 2-phenyloxetane provides equivalent or superior LogP at half the PSA, predicting superior membrane permeability. Procurement of 2-phenyloxetane for CNS lead optimization programs is directly supported by these quantifiable physicochemical advantages over the most common alternative oxetane building blocks.

γ-Amino Alcohol and Functionalized Propanol Intermediate Synthesis via Regioselective Ring Opening

For synthetic chemists requiring γ-amino alcohols or 3-substituted propanol derivatives as pharmaceutical intermediates, 2-phenyloxetane's exclusive regioselectivity in acid-catalyzed ring opening—producing only the primary alcohol regioisomer with HCl or acetyl chloride —eliminates the need for chromatographic separation of regioisomeric mixtures. This contrasts with 2-alkyl oxetanes that may yield mixed primary/secondary products. Additionally, Ln(III) triflate-catalyzed aminolysis of 2-phenyloxetane at room temperature provides γ-amino alcohols in very good yields . The combined advantages of predictable regiochemistry and mild reaction conditions make 2-phenyloxetane the preferred procurement choice over alkyl-substituted oxetanes when downstream purification costs and product homogeneity are critical factors.

Continuous Flow Synthesis of 2,2-Disubstituted Oxetane Libraries for SAR Exploration

Medicinal chemistry groups seeking to explore 2,2-disubstituted oxetane chemical space for structure-activity relationship (SAR) studies face a practical barrier: the 2-lithiated intermediate derived from 2-phenyloxetane is configurationally unstable and decomposes at temperatures above –78 °C under batch conditions . Flow microreactor technology overcomes this limitation, enabling generation and trapping of 2-phenyloxetan-2-yl lithium at –40 °C with a residence time of just 12.5 seconds, yielding diverse 2,2-disubstituted products from a common precursor . This continuous-flow approach provides access to compound libraries that are synthetically inaccessible from 3,3-disubstituted oxetanes, which lack the acidic C-2 proton required for direct lithiation. Procurement of 2-phenyloxetane as a flow-compatible starting material is therefore justified when the research objective is rapid, scalable diversification of the oxetane C-2 position for lead discovery.

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